
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C21H16O5. It is a derivative of xanthene, a yellow organic heterocyclic compound. This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoate ester. It has a molecular weight of 348.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate typically involves the reaction of fluorescein with methanol in the presence of sulfuric acid. The reaction mixture is refluxed for several hours, followed by the removal of excess alcohol and cooling. The residue is then poured into water and separated .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.
Biology: Employed in fluorescence microscopy and as a fluorescent probe.
Medicine: Investigated for its potential anti-cancer properties and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate involves its interaction with cellular components. The compound’s hydroxy groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrorhodamine 123: A similar compound with the molecular formula C21H18N2O3, used as a fluorescent probe.
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate: Another xanthene derivative with similar properties.
Uniqueness
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is unique due to its specific substitution pattern on the xanthene core, which imparts distinct chemical and physical properties. Its dual hydroxy groups enhance its reactivity and fluorescence, making it valuable in various applications .
Propriétés
Numéro CAS |
136205-88-4 |
|---|---|
Formule moléculaire |
C21H16O5 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
methyl 2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C21H16O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20,22-23H,1H3 |
Clé InChI |
XKCJYOACZDHRBU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)

![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)


![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)



![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
